molecular formula C10H14ClN3O B12222318 N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine

N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12222318
M. Wt: 227.69 g/mol
InChI Key: ZBMFXBGEQBWLGX-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a furylmethyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 1 and 3 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1,3-dimethyl-1H-pyrazol-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates, yields, and purity while reducing energy consumption and waste generation. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in various substituted derivatives.

Scientific Research Applications

N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Furylmethyl)-3H-purin-6-amine: A compound with a similar furylmethyl group but different core structure.

    2-Furylmethylamine: A simpler compound with only the furylmethyl group attached to an amine.

    1,3-Dimethyl-1H-pyrazol-4-carboxaldehyde: A precursor in the synthesis of N-(2-Furylmethyl)-1,3-dimethyl-1H-pyrazol-4-amine.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-8-10(7-13(2)12-8)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H

InChI Key

ZBMFXBGEQBWLGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CO2)C.Cl

Origin of Product

United States

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